![molecular formula C7H5IN2O B2778178 6-Iodobenzo[d]oxazol-2-amine CAS No. 1804102-68-8](/img/structure/B2778178.png)

6-Iodobenzo[d]oxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

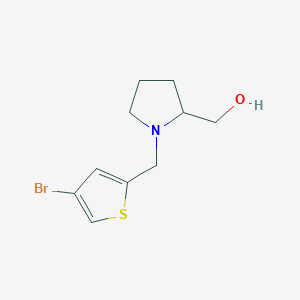

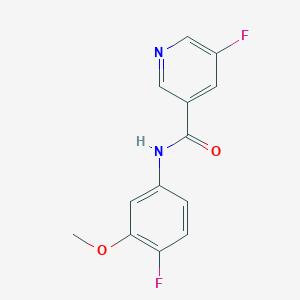

6-Iodobenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C7H5IN2O . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of 6-Iodobenzo[d]oxazol-2-amine consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight of this compound is 260.03 .Physical And Chemical Properties Analysis

6-Iodobenzo[d]oxazol-2-amine has a molecular weight of 260.03 . Its density is 2.1±0.1 g/cm3, and it has a boiling point of 364.4±34.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Oxidative Transformations and Amine Synthesis

6-Iodobenzo[d]oxazol-2-amine serves as an important intermediate or reagent in the oxidative transformations of nitrogen- and sulfur-containing substrates. Nicolaou et al. (2004) demonstrated the use of hypervalent iodine(V) reagents in the efficient dehydrogenation of amines, leading to the formation of imines, oximes, ketones, and aromatic N-heterocycles under mild conditions, indicating a pathway that proceeds via ionic mechanisms rather than single electron transfer (SET) pathways (Nicolaou, Mathison, & Montagnon, 2004).

Metal-Free Oxidative C-H Amination

The metal-free oxidative C-H amination for synthesizing substituted imidazopyridines, as described by Mondal et al. (2017), showcases the compound's role in facilitating regioselective amination under ambient conditions, suggesting a radical pathway for the reaction (Mondal, Samanta, Jana, & Hajra, 2017).

Iodobenzene Catalyzed Reactions

Alla et al. (2013) explored the iodobenzene catalyzed oxidative C-H amination of N-substituted amidines, leading to the synthesis of benzimidazoles, demonstrating the general applicability and moderate to high yields of target products (Alla, Kiran Kumar, Sadhu, & Punniyamurthy, 2013).

Applications in Heterocyclic Synthesis

Research by Froehr et al. (2011) on the transition-metal-free amination of benzoxazoles highlighted an efficient method for producing 2-aminobenzoxazoles, leveraging catalytic amounts of tetrabutylammonium iodide and hydrogen peroxide as a co-oxidant. This methodology emphasizes the synthesis's high yields and the potential activation mode via secondary amine iodination (Froehr, Sindlinger, Kloeckner, Finkbeiner, & Nachtsheim, 2011).

Direcciones Futuras

The development of novel anthelmintic compounds is a pressing need due to the emergence of drug-resistant nematode strains. Compounds like 6-Iodobenzo[d]oxazol-2-amine could potentially be developed into effective anthelmintics. Future research should focus on studying the bioavailability, pharmacokinetics, and absorption of this compound to improve its efficacy .

Propiedades

IUPAC Name |

6-iodo-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMVDGVUPBWYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodobenzo[d]oxazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2778095.png)

![3-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2778097.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2778098.png)

![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)

![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)

![3-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2778114.png)

![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)